molecular formula C16H28O3 B14264463 Acetic acid;tetradeca-9,11,13-trien-1-ol CAS No. 138039-09-5

Acetic acid;tetradeca-9,11,13-trien-1-ol

Katalognummer: B14264463
CAS-Nummer: 138039-09-5
Molekulargewicht: 268.39 g/mol
InChI-Schlüssel: IPVWQJRPCYLDHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;tetradeca-9,11,13-trien-1-ol is a chemical compound with the molecular formula C16H26O2. . This compound is characterized by its unique structure, which includes a long carbon chain with multiple double bonds and an acetate group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;tetradeca-9,11,13-trien-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen iodide, carbon monoxide, and acetyl iodide . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as different isomers and substituted products .

Wissenschaftliche Forschungsanwendungen

Acetic acid;tetradeca-9,11,13-trien-1-ol has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of acetic acid;tetradeca-9,11,13-trien-1-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as changes in cell signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to acetic acid;tetradeca-9,11,13-trien-1-ol include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structure and chemical properties. The presence of multiple double bonds and an acetate group gives it distinct reactivity and functionality, making it valuable in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

138039-09-5

Molekularformel

C16H28O3

Molekulargewicht

268.39 g/mol

IUPAC-Name

acetic acid;tetradeca-9,11,13-trien-1-ol

InChI

InChI=1S/C14H24O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h2-6,15H,1,7-14H2;1H3,(H,3,4)

InChI-Schlüssel

IPVWQJRPCYLDHB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.C=CC=CC=CCCCCCCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.